2-Ethoxyphenyl methyl sulfide
CAS No.:
Cat. No.: VC13542964
Molecular Formula: C9H12OS
Molecular Weight: 168.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12OS |
|---|---|
| Molecular Weight | 168.26 g/mol |
| IUPAC Name | 1-ethoxy-2-methylsulfanylbenzene |
| Standard InChI | InChI=1S/C9H12OS/c1-3-10-8-6-4-5-7-9(8)11-2/h4-7H,3H2,1-2H3 |
| Standard InChI Key | XBOTXVOFQHVRCN-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1SC |
| Canonical SMILES | CCOC1=CC=CC=C1SC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Ethoxyphenyl methyl sulfide consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the ortho position and a methylthio group (-SCH₃) at the para position relative to the ethoxy group. The molecular formula C₉H₁₂OS reflects its composition, with a sulfur atom bridging the aromatic ring and methyl group.
Table 1: Key Molecular Descriptors of 2-Ethoxyphenyl Methyl Sulfide
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂OS |
| Molecular Weight (g/mol) | 168.256 |
| Exact Mass (g/mol) | 168.061 |
| Polar Surface Area (Ų) | 34.53 |
| LogP | 2.8072 |
The ethoxy group enhances the compound’s steric bulk and electronic effects, influencing its solubility and reactivity.
Synthesis and Optimization
Catalytic Oxidation Approaches
A patented method for synthesizing structurally related sulfones provides insights into potential pathways for 2-ethoxyphenyl methyl sulfide. In this process, methyl ethyl sulfide undergoes oxidation with hydrogen peroxide (H₂O₂) using glacial acetic acid as a catalyst . The reaction proceeds via stepwise addition of H₂O₂ to mitigate exothermic decomposition, achieving yields exceeding 90% under optimized conditions (65–75°C, 4–5 hours) .
Table 2: Reaction Conditions for Sulfide Oxidation
| Parameter | Optimal Value |
|---|---|
| Catalyst | Glacial acetic acid |
| Temperature | 65–75°C |
| H₂O₂ Addition | Stepwise (two stages) |
| Reaction Time | 4–5 hours |
| Yield | >90% |
While this method targets sulfones, analogous protocols could be adapted for synthesizing 2-ethoxyphenyl methyl sulfide by substituting the starting sulfide.
Physicochemical Properties
Solubility and Partitioning
The compound’s logP value of 2.8072 suggests preferential solubility in organic solvents like chloroform or ethyl acetate, aligning with behaviors observed in methyl phenyl sulfide (logP 2.81) . The ethoxy group may slightly enhance water solubility compared to non-polar analogs, though experimental data remain scarce.
Thermal Stability
Although direct melting/boiling point data for 2-ethoxyphenyl methyl sulfide are unavailable, related compounds such as methyl phenyl sulfide exhibit a boiling point of 187°C . Computational models predict comparable thermal stability for the ethoxy derivative, contingent on intermolecular interactions.
Chemical Reactivity and Derivatives
Oxidation Pathways
Sulfides are prone to oxidation, forming sulfoxides (R-SO-R') or sulfones (R-SO₂-R'). The Kyoto University study on dimethyl sulfoxide (DMSO) highlights the role of acidic conditions in mediating such transformations . For 2-ethoxyphenyl methyl sulfide, controlled oxidation with H₂O₂ or peracids could yield sulfoxide or sulfone derivatives, though regioselectivity may depend on the ethoxy group’s electronic effects.
Electrophilic Substitution
The electron-donating ethoxy group activates the aromatic ring toward electrophilic substitution. Nitration or halogenation reactions would likely occur at the para position relative to the ethoxy group, guided by directing effects.
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